n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine
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Overview
Description
n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both amine and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like distillation or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield n-Methyl-2-(5-methylfuran-2-yl)ethan-1-ol, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: A related compound with a ketone functional group instead of an amine.
2-(5-Methylfuran-2-yl)ethanamine: Similar structure but without the N-methyl group.
5-Methylfuran-2-carbaldehyde: The aldehyde precursor used in the synthesis of n-Methyl-2-(5-methylfuran-2-yl)ethan-1-amine.
Uniqueness
This compound is unique due to its combination of a furan ring with both amine and methyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-methyl-2-(5-methylfuran-2-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-7-3-4-8(10-7)5-6-9-2/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
RCIWPWXSFMCWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCNC |
Origin of Product |
United States |
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